Cas no 2138569-69-2 (4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one)

4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one is a specialized sulfonyl-substituted cyclohexanone derivative with potential applications in synthetic organic chemistry and pharmaceutical intermediates. Its structure features a sulfonyl group at the 3-position, which enhances reactivity in nucleophilic substitution and elimination reactions. The methyl substitution at the 4-position contributes to steric and electronic modulation, influencing selectivity in synthetic pathways. This compound may serve as a versatile building block for the development of complex molecules, particularly in medicinal chemistry, where sulfonyl groups are often leveraged for their bioisosteric properties. Its well-defined molecular framework ensures consistent performance in multi-step syntheses.
4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one structure
2138569-69-2 structure
Product name:4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one
CAS No:2138569-69-2
MF:C11H20O3S
MW:232.339702606201
CID:6389471
PubChem ID:165496771

4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1159381
    • 4-methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one
    • 2138569-69-2
    • 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one
    • Inchi: 1S/C11H20O3S/c1-8-5-6-9(12)7-10(8)15(13,14)11(2,3)4/h8,10H,5-7H2,1-4H3
    • InChI Key: PICBFKBFMFJNBK-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C)(C1CC(CCC1C)=O)(=O)=O

Computed Properties

  • Exact Mass: 232.11331567g/mol
  • Monoisotopic Mass: 232.11331567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 59.6Ų

4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1159381-1.0g
4-methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one
2138569-69-2
1g
$0.0 2023-06-08

Additional information on 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one

4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one: A Comprehensive Overview

4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one, with the CAS number 2138569-69-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexanone ring with a sulfonyl group and a methyl substituent. The molecule's structure is particularly notable due to the presence of the 2-methylpropane-2-sulfonyl group, which imparts specific electronic and steric properties to the compound.

The cyclohexanone ring serves as the core of this molecule, providing a rigid framework that supports various functional groups. The substitution pattern of the molecule is critical, with the methyl group at position 4 and the sulfonyl group at position 3. This arrangement influences the compound's reactivity, solubility, and biological activity. Recent studies have highlighted the importance of such substitution patterns in determining the pharmacokinetic properties of similar compounds.

The sulfonyl group, specifically the 2-methylpropane-2-sulfonyl moiety, is a key feature of this compound. Sulfonyl groups are known for their ability to enhance the stability and bioavailability of molecules. In this case, the presence of this group has been shown to improve the compound's solubility in organic solvents, making it more amenable to various synthetic applications. Additionally, this group contributes to the molecule's electronic characteristics, which are crucial for its potential use in drug design.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one with unprecedented accuracy. These studies have revealed that the compound exhibits a unique balance of electron-donating and electron-withdrawing effects due to its functional groups. This balance is hypothesized to play a significant role in its interactions with biological systems.

In terms of synthesis, 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one can be prepared through a variety of methods. One common approach involves the nucleophilic substitution of an appropriate sulfonate ester onto a cyclohexanone derivative. This reaction typically requires mild conditions and can be optimized for high yields. Researchers have also explored alternative routes, such as organocatalytic methods, which offer potential advantages in terms of sustainability and scalability.

The applications of this compound are diverse and continue to expand as new research emerges. In pharmaceuticals, it has been investigated as a potential lead compound for drug development due to its unique structural features. Its ability to modulate enzyme activity makes it a promising candidate for therapeutic agents targeting various diseases. Furthermore, its stability under physiological conditions suggests that it could serve as a scaffold for designing more complex molecules with enhanced bioactivity.

In addition to its pharmacological applications, 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one has found use in materials science. Its rigid structure and functional groups make it an attractive candidate for polymer synthesis and as an additive in industrial materials. Recent studies have explored its potential as a building block for advanced materials with tailored mechanical and thermal properties.

The environmental impact of this compound is another area of growing interest. As concerns about sustainability increase, researchers are focusing on developing greener synthetic methods for producing 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one. Biocatalytic approaches and the use of renewable feedstocks are being investigated as viable alternatives to traditional chemical synthesis methods.

In conclusion, 4-Methyl-3-(2-methylpropane-2-sulfonyl)cyclohexan-1-one is a versatile compound with significant potential across multiple fields. Its unique structure and functional groups make it an intriguing subject for both fundamental research and applied development. As new insights into its properties emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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